
1-Phenylbut-3-en-2-ol
Overview
Description
1-Phenylbut-3-en-2-ol is a secondary alcohol, an aromatic alcohol, and an olefinic compound . It has a floral type odor and a waxy type flavor . The molecular formula is C10H12O, with an average mass of 148.202 Da .
Molecular Structure Analysis
The molecular structure of 1-Phenylbut-3-en-2-ol consists of a phenyl group attached to a but-3-en-2-ol moiety . The molecule has a double bond, contributing to its olefinic nature .Physical And Chemical Properties Analysis
1-Phenylbut-3-en-2-ol is a colorless liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 228.5±0.0 °C at 760 mmHg, and a flash point of 105.6±14.5 °C . The compound has a molar refractivity of 46.3±0.3 cm3, and a molar volume of 148.6±3.0 cm3 .Scientific Research Applications
Enantioselective Synthesis
“1-Phenylbut-3-en-2-ol” can be used in enantioselective synthesis processes, such as the transesterification of allyl alcohols .
Flavor and Fragrance Agent
It has been identified as a flavor and fragrance agent, suggesting its use in sensory research .
Ligand in Chemical Reactions
This compound has been shown to be an efficient ligand for the treatment of halides and has been used in allylation reactions with proton catalysis and as an epoxide functional group .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is an aromatic alcohol Aromatic alcohols often interact with various enzymes and receptors in the body, influencing their function
Mode of Action
As an aromatic alcohol, it may interact with its targets through hydrogen bonding, influencing their function and leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Aromatic alcohols can participate in various biochemical reactions and pathways, depending on their specific targets
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylbut-3-en-2-ol is currently limited. As an aromatic alcohol, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its classification as an aromatic alcohol, it may influence the function of various enzymes and receptors, leading to changes at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylbut-3-en-2-ol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . Additionally, the compound’s safety data indicates that it should be stored at a temperature of 4°C .
properties
IUPAC Name |
1-phenylbut-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABPTAJNCGKQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbut-3-en-2-ol | |
CAS RN |
6052-66-0 | |
| Record name | 1-phenylbut-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)
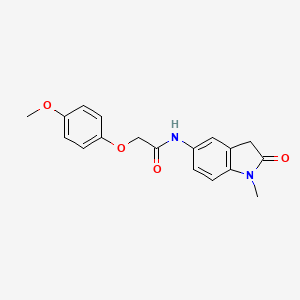


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)
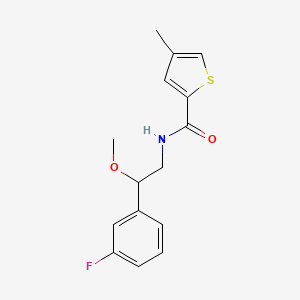
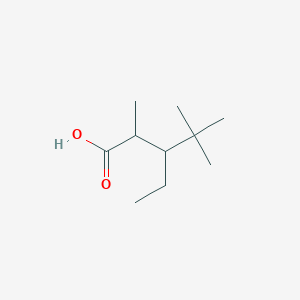
![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2945972.png)
![5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2945974.png)
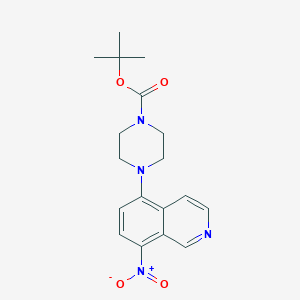
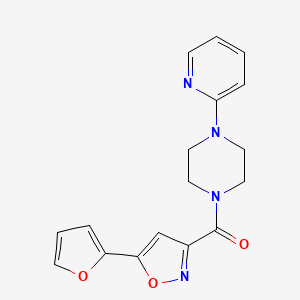
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide](/img/structure/B2945978.png)
![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B2945979.png)
![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)